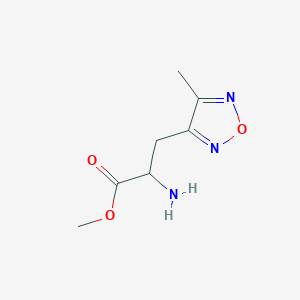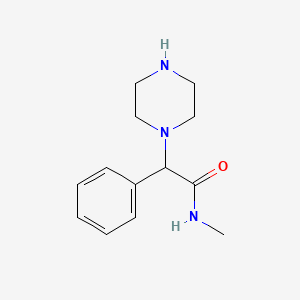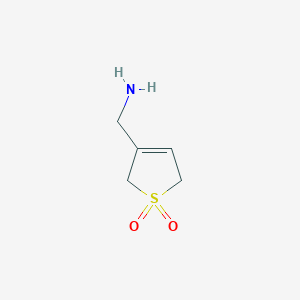
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that features a benzotriazole ring substituted with a bromine atom and a thiolane group. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Thiolane Substitution: The thiolane group can be introduced via nucleophilic substitution using thiolane derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atom or the benzotriazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium azide, thiols, or amines can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products, reduced benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
科学的研究の応用
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole may find applications in:
Chemistry: As a building block for more complex molecules, corrosion inhibitors, and UV stabilizers.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a pharmaceutical intermediate or active compound.
Industry: Utilization in materials science, particularly in polymers and coatings.
作用機序
The mechanism of action would depend on the specific application. For instance:
Corrosion Inhibition: The compound may adsorb onto metal surfaces, forming a protective layer that prevents oxidation.
Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
類似化合物との比較
Similar Compounds
1H-1,2,3-benzotriazole: The parent compound without bromine or thiolane substitution.
6-bromo-1H-1,2,3-benzotriazole: Lacks the thiolane group.
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: Lacks the bromine atom.
Uniqueness
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both bromine and thiolane groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H10BrN3S |
|---|---|
分子量 |
284.18 g/mol |
IUPAC名 |
6-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-7-1-2-9-10(5-7)14(13-12-9)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
InChIキー |
FVSJHFKYSLAQED-UHFFFAOYSA-N |
正規SMILES |
C1CSCC1N2C3=C(C=CC(=C3)Br)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B13560908.png)



![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)


